molecular formula C7H16ClNO B13603183 [1-(Dimethylamino)cyclobutyl]methanolhydrochloride CAS No. 2792186-84-4

[1-(Dimethylamino)cyclobutyl]methanolhydrochloride

Cat. No.: B13603183
CAS No.: 2792186-84-4
M. Wt: 165.66 g/mol
InChI Key: AJCXEWDDXGXMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Dimethylamino)cyclobutyl]methanolhydrochloride: is a chemical compound with the molecular formula C₇H₁₅NO·HCl It is a derivative of cyclobutanemethanol, where the hydroxyl group is substituted with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Dimethylamino)cyclobutyl]methanolhydrochloride typically involves the reaction of cyclobutanemethanol with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: [1-(Dimethylamino)cyclobutyl]methanolhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of [1-(Dimethylamino)cyclobutyl]methanolhydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, leading to changes in their activity. The compound may also participate in signaling pathways, influencing cellular responses .

Comparison with Similar Compounds

    [1-(Dimethylamino)methyl]cyclobutylmethanol: This compound has a similar structure but with a methyl group attached to the cyclobutyl ring.

    Cyclobutanemethanol: The parent compound without the dimethylamino substitution.

Uniqueness: [1-(Dimethylamino)cyclobutyl]methanolhydrochloride is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in synthesis and research.

Biological Activity

[1-(Dimethylamino)cyclobutyl]methanolhydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • IUPAC Name: [1-(Dimethylamino)cyclobutyl]methanol hydrochloride
  • Molecular Formula: C7H15ClN2O
  • Molecular Weight: 162.66 g/mol

Physical Properties

PropertyValue
AppearanceWhite crystalline solid
SolubilitySoluble in water
Melting PointNot specified

This compound exhibits biological activity primarily through its interaction with neurotransmitter systems and cellular signaling pathways. It is hypothesized to act as a modulator of certain receptors, potentially influencing:

  • Neurotransmitter Release: The compound may enhance or inhibit the release of neurotransmitters such as dopamine and serotonin, which can affect mood and cognitive functions.
  • Receptor Binding: It may bind to specific receptor sites, altering their activity and leading to downstream effects in cellular signaling.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • CNS Stimulation: Preliminary studies suggest that it may have stimulant properties, potentially impacting alertness and cognitive performance.
  • Anxiolytic Effects: Some evidence points towards anxiolytic (anxiety-reducing) effects, making it a candidate for further exploration in anxiety disorder treatments.

Study 1: Neuropharmacological Evaluation

A study evaluated the neuropharmacological effects of this compound on rodent models. Key findings included:

  • Increased Locomotor Activity: Rodents administered the compound showed a significant increase in locomotor activity compared to control groups.
  • Reduced Anxiety-like Behavior: In elevated plus-maze tests, treated rodents exhibited reduced anxiety-like behaviors.

Study 2: Receptor Interaction Analysis

This study focused on the interaction of the compound with serotonin receptors:

  • Binding Affinity: The compound demonstrated a moderate binding affinity for the 5-HT2A receptor subtype.
  • Functional Assays: In vitro assays indicated that it could act as a partial agonist at this receptor, suggesting potential therapeutic applications in mood disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundMechanism of ActionNotable Effects
This compoundModulates neurotransmitter releaseCNS stimulation, anxiolytic effects
Sibutramine hydrochlorideSerotonin reuptake inhibitorWeight loss, increased energy
Fluoxetine (Prozac)Selective serotonin reuptake inhibitorAntidepressant effects

Properties

CAS No.

2792186-84-4

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

[1-(dimethylamino)cyclobutyl]methanol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-8(2)7(6-9)4-3-5-7;/h9H,3-6H2,1-2H3;1H

InChI Key

AJCXEWDDXGXMTB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCC1)CO.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.